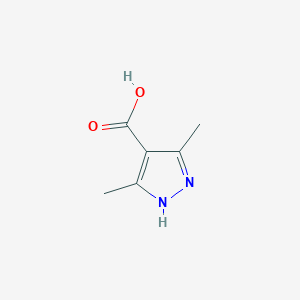

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Vue d'ensemble

Description

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids. It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a carboxylic acid group at position 4. This compound is a white to off-white crystalline solid with a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form this compound dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Another method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then carboxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

DMPC has been investigated for its potential use in drug development due to its ability to inhibit specific phosphodiesterases, particularly PDE4B and PDE4D. These enzymes play a crucial role in regulating cyclic AMP levels, which are important in various physiological processes, including inflammation and mood regulation. The inhibition of these enzymes could lead to therapeutic effects in conditions such as asthma and depression .

1.2 Antimicrobial Activity

Research has indicated that DMPC exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

1.3 Anti-inflammatory Effects

Studies have demonstrated that DMPC can modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases. Its mechanism involves the downregulation of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agrochemical Applications

2.1 Pesticide Development

DMPC derivatives have been explored for their efficacy as pesticides. The compound's ability to interfere with specific biological pathways in pests makes it a candidate for developing environmentally friendly pest control agents. Its application could reduce reliance on traditional chemical pesticides that pose risks to human health and the environment .

2.2 Plant Growth Regulators

Research has suggested that DMPC can act as a plant growth regulator, promoting root development and enhancing stress resistance in plants. This application is particularly relevant in agricultural practices aimed at improving crop yields under adverse environmental conditions .

Materials Science Applications

3.1 Synthesis of Novel Materials

DMPC is utilized in the synthesis of various pyrazole-based materials with unique properties. These materials have applications in electronics and photonics due to their semiconducting properties and ability to form stable thin films .

3.2 Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor in metal coatings. Its effectiveness in forming protective layers on metal surfaces can prolong the lifespan of materials used in harsh environments .

Case Studies

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methylpyrazole-4-carboxylic acid

- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

- 2H-Pyrazole-3-carboxylic acid

- 4-Pyrimidinecarboxylic acid

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 3 and 5, along with the carboxylic acid group at position 4, makes it a versatile compound for various synthetic and research applications .

Activité Biologique

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (DMPC) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into the biological properties, synthesis, structure-activity relationships (SAR), and potential applications of DMPC in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 140.14 g/mol. Its structural representation includes a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a carboxylic acid group at position 4 and methyl groups at positions 3 and 5. The compound's melting point ranges from 273 to 275 °C .

Antimicrobial Activity

Research indicates that DMPC exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

DMPC has also demonstrated anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating inflammatory diseases .

Antitumor Properties

The compound has garnered attention for its antitumor activity. Pyrazole derivatives, including DMPC, have been shown to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR. Studies indicate that DMPC may enhance the efficacy of conventional chemotherapeutic agents like doxorubicin when used in combination therapies against breast cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of DMPC can be attributed to its unique structural features. The presence of the carboxylic acid group is essential for its interaction with biological macromolecules, facilitating hydrogen bonding with proteins or nucleic acids. The pyrazole ring contributes to its ability to engage in electrophilic substitution reactions, enhancing its reactivity and potential biological interactions .

Synthesis and Derivatives

DMPC can be synthesized through various methods, including:

- Condensation Reactions : Utilizing appropriate precursors under acidic or basic conditions.

- Cyclization Techniques : Employing cyclization strategies involving hydrazine derivatives.

The synthesis often aims for high purity and yield through purification methods such as crystallization or chromatography .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| DMPC | DMPC Structure | Antimicrobial, Anti-inflammatory, Antitumor |

| 1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Related Compound | Anti-inflammatory |

Case Studies and Research Findings

- Antitumor Study : In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that DMPC enhances cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

- Anti-inflammatory Research : A study highlighted DMPC's ability to inhibit LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory therapeutic agent .

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOWDXMXZBYKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379858 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135108-88-2, 113808-86-9 | |

| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid?

A1: this compound is characterized by the following:

- Molecular Formula: C6H8N2O2 []

- Molecular Weight: 140.14 g/mol []

- Spectroscopic Data: Its structure has been confirmed using various spectroscopic techniques including IR, MS, 1H NMR and 13C NMR. [, ]

Q2: Are there different structural forms of this compound?

A2: Yes, research indicates that this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Additionally, one of these polymorphs exhibits solid-state proton transfer (SSPT). []

Q3: How is this compound synthesized?

A3: It can be synthesized from ethyl acetoacetate through a three-step process: condensation with acetyl chloride, cyclization, and hydrolysis. This method has been shown to be efficient and suitable for industrial production. []

Q4: What are the applications of this compound in material science?

A4: This compound serves as a versatile ligand in the synthesis of chromium-based porous coordination polymers (PCPs). These PCPs, characterized by unique open structures, hold potential in various applications like gas storage and separation. []

Q5: Has this compound been explored in drug discovery?

A5: Yes, derivatives of this compound, like its ethyl esters, have been explored for their inhibitory activity against Phosphodiesterase 4 (PDE4). These enzymes play a role in inflammatory processes, making them targets for conditions like asthma and chronic obstructive pulmonary disease (COPD). [, ]

Q6: Are there any studies on the interaction of this compound derivatives with their biological targets?

A6: Yes, structural studies have investigated the interaction of this compound ethyl ester derivatives with the catalytic domain of human PDE4B. These studies help visualize the binding mode and provide insights for further drug design. []

Q7: Is there research on the biological activity of other this compound derivatives?

A7: Yes, a chitosan salt of 1-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been synthesized and investigated for its anti-burn properties. [] Additionally, this compound itself has been identified as a ligand for the heat shock-related 70kDA protein 2 (Hsp70), which is involved in cellular stress responses and is a potential target for cancer therapy. []

Q8: Are there any known Structure-Activity Relationship (SAR) studies for compounds related to this compound?

A8: While specific SAR studies focusing solely on this compound are not explicitly mentioned in the provided abstracts, research on its derivatives, like the ethyl esters as PDE4 inhibitors [, ], suggests ongoing investigations into how structural modifications impact biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.